molecular formula C11H21NO B15273191 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine

2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine

Katalognummer: B15273191
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: LOHVOHFOFBALTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{8-Oxaspiro[45]decan-1-yl}ethan-1-amine is a chemical compound with the molecular formula C₁₁H₂₁NO It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine can be achieved through a tandem Prins/pinacol reaction. This process involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under the catalysis of a Lewis acid. The reaction proceeds through a cascade of Prins and pinacol rearrangement, resulting in the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and processes. Specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in functional groups.

    1,4-Dioxaspiro[4.5]decan-8-yl}methanol: Another spirocyclic compound with different substituents.

Uniqueness

2-{8-Oxaspiro[45]decan-1-yl}ethan-1-amine is unique due to its specific combination of a spirocyclic structure and an amine group

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

2-(8-oxaspiro[4.5]decan-4-yl)ethanamine

InChI

InChI=1S/C11H21NO/c12-7-3-10-2-1-4-11(10)5-8-13-9-6-11/h10H,1-9,12H2

InChI-Schlüssel

LOHVOHFOFBALTG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCOCC2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.